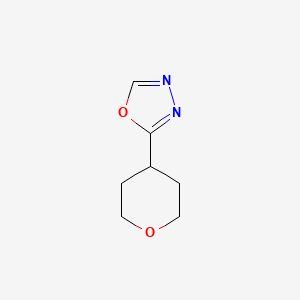

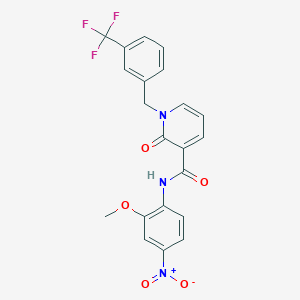

![molecular formula C26H22ClN3O5 B2402273 Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886174-45-4](/img/structure/B2402273.png)

Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of indoles in multicomponent reactions . For instance, the synthesis of spiropyranopyrazoles involves the reactions of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate under solvent-free conditions .Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Scientific Research Applications

Synthesis of Spiro Compounds : Research shows that related ethyl 2'-amino-carboxylate compounds are utilized in the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and other spiro compounds through one-pot reactions involving malononitrile and tetronic acid or similar reactants. These processes highlight the compound's role in generating spiro heterocycles, which are valuable in medicinal chemistry and materials science due to their complex and unique chemical structures offering a wide range of biological activities (T. V. Sal’nikova, M. Dmitriev, A. N. Maslivets, 2017).

Heterocyclic Compounds Synthesis : The versatility of ethyl amino-carboxylate derivatives in synthesizing a broad spectrum of heterocyclic compounds is demonstrated through reactions with various nucleophiles. These reactions yield novel heterocyclic systems, which are foundational in developing pharmaceuticals and agrochemicals due to their inherent biological activities. This underscores the compound's significance in facilitating the exploration of new therapeutic agents (A. A. Harb, Abdel-Haleem M. Hesien, S. A. Metwally, M. H. Elnagdi, 1989).

NMR Spectroscopy Studies : The compound and its derivatives have been used in studies examining their behavior in NMR spectroscopy. These studies provide insights into the structural and conformational properties of spiro compounds in solution, contributing to a deeper understanding of their chemical behaviors and potential interactions in biological systems. Such research is crucial for designing compounds with specific biological targets (T. Abe, A. Kakehi, H. Suga, Y. Okumura, Kennosuke Itoh, 2010).

Pharmacological Applications : Although the specific compound has not been directly linked to pharmacological studies in the provided research, related compounds synthesized from similar ethyl amino-carboxylate precursors have been evaluated for various biological activities. This includes the development of c-Met/ALK inhibitors, showcasing the potential of these chemical structures in contributing to cancer therapy and other disease treatments (Jingrong Li, Nan Wu, Yuan-xin Tian, Jiajie Zhang, Shuguang Wu, 2013).

Properties

IUPAC Name |

ethyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O5/c1-3-34-24(32)21-22(28)35-19-12-14(2)29-23(31)20(19)26(21)16-9-5-7-11-18(16)30(25(26)33)13-15-8-4-6-10-17(15)27/h4-12H,3,13,28H2,1-2H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDBGIASPDJCJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=O)NC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

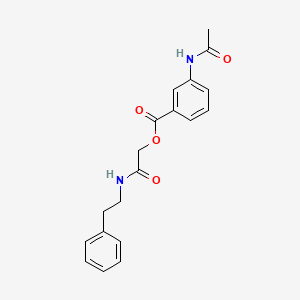

![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)

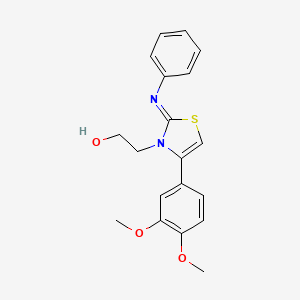

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)

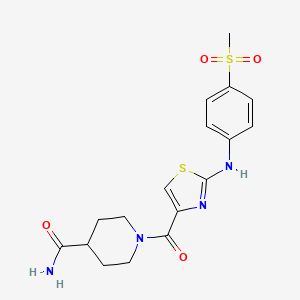

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)

![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)

![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)